2-Methylimidazole

Catalog No.
S566963
CAS No.
693-98-1
M.F
C4H6N2
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylimidazole

CAS Number

693-98-1

Product Name

2-Methylimidazole

IUPAC Name

2-methyl-1H-imidazole

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)

InChI Key

LXBGSDVWAMZHDD-UHFFFAOYSA-N

SMILES

CC1=NC=CN1

Solubility

Very soluble in ethanol

Synonyms

1H-2-Methylimidazole; 2-Methyl-1H-imidazole; 2MZ; 2MZ-H; 2MZ-PW; Actiron 2MI; Curezol 2MZ; Curezol 2MZ-P; Denka CN 25; Epicure MI 2; Epikure MI 2; Imicure AMI 2; NSC 21394;

Canonical SMILES

CC1=NC=CN1
  • Precursor for Nitroimidazole Antibiotics: 2-Methylimidazole serves as a starting material for the production of nitroimidazole antibiotics [1]. These antibiotics are a class of drugs effective against anaerobic bacteria and parasitic infections [1]. Metronidazole and dimetridazole are some well-known examples of nitroimidazole antibiotics derived from 2-methylimidazole [1].

Source

[1] 2-Methylimidazole, 97%, Thermo Scientific Chemicals | Fisher Scientific

-Methylimidazole in Coordination Chemistry Research

-Methylimidazole's unique structure with nitrogen atoms allows it to act as a ligand in coordination chemistry studies [2]. Ligands are molecules that form bonds with central metal ions, creating coordination complexes with interesting properties. Research explores how 2-methylimidazole interacts with different metal ions to understand these complexes' formation, stability, and potential applications in various fields [2].

Source

[2] 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem

Other Potential Research Applications

While less established currently, some ongoing research explores 2-methylimidazole's potential applications in other scientific areas:

  • Material Science: Studies investigate the use of 2-methylimidazole derivatives in the development of Metal-Organic Frameworks (MOFs) [3]. MOFs are porous materials with potential applications in gas storage, catalysis, and drug delivery [3].

Source

[3] Crystal and Molecular Structure Analysis of 2-Methylimidazole - ResearchGate

  • Protein Refolding: Research explores the use of 2-methylimidazole as a catalyst to refold enhanced colored fluorescent proteins (ECFPs) [4]. ECFPs are modified fluorescent proteins used for various biological applications. 2-methylimidazole might improve the efficiency of ECFP refolding, making them more applicable in biological research [4].

Source

[4] Molecules | Free Full-Text | 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane - MDPI

2-Methylimidazole is an organic compound with the chemical formula C₄H₆N₂. Structurally, it is a derivative of imidazole and features a methyl group at the second position of the imidazole ring. This compound appears as a white or colorless solid and is highly soluble in polar organic solvents and water. Due to its unique structural properties, 2-methylimidazole serves as a precursor for various pharmaceuticals and is utilized in coordination chemistry as a ligand .

2-Methylimidazole is classified as a harmful and corrosive substance. It can cause severe skin burns, eye damage, and potential health risks upon ingestion [].

  • Hazard Statements:
    • Harmful if swallowed (H302).
    • Causes severe skin burns and eye damage (H314).
  • Precautionary Statements:
    • Wear protective gloves/protective clothing/eye protection/face protection (P280).
    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor (P305+P351+P338+P310).

The synthesis of 2-methylimidazole primarily occurs through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde. This reaction proceeds through several intermediates, ultimately leading to the formation of the imidazole ring via cyclization processes .

Other notable reactions include:

  • Nitration, which yields the 5-nitro derivative of 2-methylimidazole .
  • Interaction with metal salts, such as copper(II), forming complex coordination compounds .

The primary method for synthesizing 2-methylimidazole involves:

  • Radziszewski Reaction: This process combines glyoxal, ammonia, and acetaldehyde in a molar ratio of 1:1:2, typically conducted in an aqueous solution at temperatures between 50°C and 100°C. The reaction may involve distillation and crystallization steps to purify the product .

Alternative methods include:

  • Modifying the molar ratios or substituting ammonia with primary amines to produce various substituted imidazoles .

2-Methylimidazole is versatile in its applications:

  • Pharmaceuticals: It serves as a precursor for nitroimidazole antibiotics, which are effective against anaerobic bacterial infections .
  • Coordination Chemistry: It acts as a ligand in metal complexes, facilitating various catalytic processes .
  • Material Science: Used as a cross-linking agent in epoxy resin systems and other polymers, enhancing their mechanical properties .

Research into the interactions of 2-methylimidazole with metal ions has revealed its ability to form stable complexes. For instance, studies have shown that it can effectively coordinate with copper(II) ions, influencing both solubility and stability of metal salts . Furthermore, its interactions in biological systems suggest potential roles in enzyme mimetics and drug design due to its ability to mimic histidine coordination sites in heme complexes .

Several compounds share structural similarities with 2-methylimidazole. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
ImidazoleA five-membered ring containing two nitrogen atomsBasic properties; widely used in pharmaceuticals
4-MethylimidazoleSimilar structure but with methyl group at the fourth positionKnown for its potential carcinogenic effects
1-MethylimidazoleMethyl group at the first positionLess sterically hindered than 2-methylimidazole
5-Nitro-2-methylimidazoleNitrated derivative of 2-methylimidazoleExhibits different biological activity

Uniqueness of 2-Methylimidazole: Its sterically hindered nature allows it to act effectively as a ligand in coordination chemistry while also serving as a precursor for important pharmaceutical compounds. This balance between reactivity and stability sets it apart from its analogs.

Physical Description

Other Solid; NKRA; Dry Powder
Solid; [HSDB] Colorless solid; [NTP] Crystalline solid; [Alfa Aesar MSDS]

Color/Form

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

82.053098200 g/mol

Monoisotopic Mass

82.053098200 g/mol

Boiling Point

267 °C

Heavy Atom Count

6

LogP

0.24 (LogP)
log Kow = 0.24

Melting Point

144 °C

UNII

T0049Z45LZ

GHS Hazard Statements

Aggregated GHS information provided by 708 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 65 of 708 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 643 of 708 companies with hazard statement code(s):;
H302 (88.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (90.82%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (29.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (20.06%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (17.73%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

693-98-1

Absorption Distribution and Excretion

... The disposition of [2-(14)C]-2-methylimidazole (2-MI) has been investigated following po administration of either 5, 50, or 150 mg/kg to male F344 rats. Excretion data indicated that absorption of 2-MI was both rapid and proportional to dose in the range studied. Approximately 90% of the total dose was eliminated in urine within 24 hr. Most of the remaining 14C was excreted in feces and as expired 14CO2. Excretion data were similar following iv administration of 5 mg/kg. Little or no enterohepatic circulation of compound occurred, since biliary excretion of 2-MI-derived 14C was negligible. Approximately 70% of the 14C excreted in urine, following all dosing, consisted of parent compound. High-performance liquid chromatography (HPLC) chromatograms for all treatment groups were similar, indicating that metabolism of 2-MI in rats was not affected by dose or route of administration.
The toxicokinetics of 2-methylimidazole (2-MI) were studied in male and female Fischer 344 rats after a single iv dose of 10 mg/kg or gavage dose of 25, 50, or 100 mg/kg. The 2-MI was formulated in 0.05 M phosphate-buffered saline (pH 7.4). The iv profiles could be best described by a two-compartment model with first-order elimination. The terminal elimination half-life, volume of distribution at steady state, and clearance values were 0.78 and 0.85/hr, 1.5 and 1.9 L, and 4.97 and 12.0 L/hr/kg for males and females, respectively. After a gavage dose, the plasma concentration time profiles could be best described by a one-compartment model, no lag phase, and first-order absorption and elimination. The peak 2-MI plasma concentrations increased proportionately with dose and were reached within 35 to 50 min (T(max)) for all groups. The estimated half-life value for 2-MI was about 1 hr for the iv group and the male 25-, 50-, or 100-mg/kg groups and female 25-mg/kg groups. Clearance increased for the male 100- and female 50- and 100- mg/kg groups. For a given dose group, clearance was also two to three times greater for female rats when compared to male rats. Absolute bioavailability for 2-MI was estimated to approach 97%. The results of this study indicated that 2-MI was (1) rapidly and completely absorbed, (2) quickly eliminated, (3) cleared differently for females than for males, (4) affected somewhat by dose for females, and (5) unlikely to undergo tissue accumulation following repeated exposure.

Wikipedia

2-Methylimidazole

Biological Half Life

The toxicokinetics of 2-methylimidazole (2-MI) were studied in male and female Fischer 344 rats after a single iv dose of 10 mg/kg or gavage dose of 25, 50, or 100 mg/kg. The 2-MI was formulated in 0.05 M phosphate-buffered saline (pH 7.4) ... The estimated half-life value for 2-MI was about 1 hr for the iv group and the male 25-, 50-, or 100-mg/kg groups and female 25-mg/kg groups ...

Methods of Manufacturing

In the generally applicable Radziszewski reaction, a 1,2-dicarbonyl compound is condensed with an aldehyde and ammonia (R1 = H) in a molar ratio of 1:1:2, respectively. Replacement of a molar equivalent of ammonia with a primary amine (R1 = alkyl or aryl) leads to the corresponding 1-substituted imidazoles. The reaction is usually carried out in water or a water-alcohol mixture at 50 - 100 °C. Work-up may involve the usual processes (e.g., distillation, extraction, and crystallization). Distillation leads to imidazole with a purity > 99%. The yield is generally 60 - 85 %. ... Compounds used to prepare simple imidazoles by the Radziszewski reaction: Imidazole: 2-methylimidazole; Dicarbonyl compound: glyoxal; Aldehyde: acetaldehyde; Amine: ammonia.

General Manufacturing Information

Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
1H-Imidazole, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Purity is usually determined by reverse-phase HPLC; volatile derivatives may be analyzed by capillary column gas chromatography. /Imidazole and derivatives/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15

Intermolecular interaction energies and molecular conformations in N-substituted 4-aryl-2-methylimidazoles with promising in vitro antifungal activity

Nerith Rocio Elejalde, Estefanía Butassi, Susana Zacchino, Mario A Macías, Jaime Portilla
PMID: 32830699   DOI: 10.1107/S2052520619013271

Abstract

A convenient one-pot synthesis of 4-aryl-2-methyl-N-phenacylimidazoles (4) through a microwave-assisted pseudo-tricomponent reaction of α-bromoacetophenones (1) with acetamidine hydrochloride (2) is reported. Ketones (4) were successfully used as substrates for the preparation of the respective N-(2-hydroxyethyl)imidazoles (5) with yields up to 87%. The synthesized compounds were characterized by NMR and high-resolution mass spectrometry analyses, and several structures were confirmed and studied by single-crystal X-ray diffraction. The analysis of the whole-of-molecule interactions shows that, despite the difference in the atom-atom contacts forming the crystals, dispersion energies make the largest contribution to the formation of the solids, giving an isotropic tendency in the topology of the energy framework diagrams for pairs of molecules. In addition, the in vitro antifungal activity of both families of compounds [ketones (4) and alcohols (5)] against Candida albicans and Cryptococcus neoformans was evaluated, where the 2,4-dichlorophenyl-substituted alcohol (5f), an isomer of the drug miconazole, showed the highest activity (IC
= 7.8 µg ml
against C. neoformans).


Hierarchical porous and hydrophilic metal-organic frameworks with enhanced enzyme activity

Hui Li, Xuedong Lu, Qiuhao Lu, Yi Liu, Xun Cao, Yuanyuan Lu, Xun He, Kequan Chen, Pingkai Ouyang, Weimin Tan
PMID: 32219295   DOI: 10.1039/d0cc00748j

Abstract

Metal-organic frameworks (MOFs) for enzyme encapsulation-induced biomimetic mineralization under mild reaction conditions are commonly microporous and hydrophobic, which result in a rather high mass transfer resistance of the reactants and restrain the enzyme catalytic activity. Herein, we prepared a type of hierarchical porous and hydrophilic MOF through the biomimetic mineralization of enzymes, zinc ions, 2-methylimidazole, and lithocholic acid. The hierarchical porous structure accelerated the diffusion process of the reactants and the increased hydrophilicity conferred interfacial activity and increased the enzyme catalytic activity. The immobilized enzyme retained higher catalytic activity than the free enzyme and exhibited enhanced resistance to alkaline, organic, and high-temperature conditions. The nanobiocatalyst was reusable and showed long-term storage stability.


Endowing chloroplasts with artificial "cell walls" using metal-organic frameworks

Lei Shi, Ailing Li, Weiwei Zhang, Haishan Wu, Yuwu Chi
PMID: 32432290   DOI: 10.1039/d0nr02206c

Abstract

Biological photosynthesis via chloroplasts (CHs) is widely recognized as the most appropriate and effective method to convert solar energy and simultaneously supply nutrition to maintain life on earth. It is of great significance to prepare CH-based biohybrids which not only can artificially simulate the photocatalytic functionality of CH-containing plants and bacteria, but also can be easily prepared, stored for a long period and conveniently utilized when needed. In this work, for the first time, CHs were encapsulated into metal-organic frameworks (MOFs), namely zeolitic imidazolate frameworks (ZIF-8), under very gentle reaction conditions, i.e. in aqueous solution and at room temperature. Without the negative effects of organic solvents and high temperature on synthesis, the obtained CH@ZIF-8 biohybrids not only have shells maintaining the porous structure of ZIF-8, but also well preserve the biological activity of CHs inside. The porous ZIF-8 coating on CHs acts as a "cell wall" to allow mass and energy exchange between CHs and the environment, and protect CHs from microbiological degradation, which significantly prolong the lifetime of CHs in vitro (raised from several days to >300 days). The CH@ZIF-8 biohybrids may have promising applications in "living" artificial leaves and even artificial trees capable of photosynthesis in the future.


Engineering magnetic N-doped porous carbon with super-high ciprofloxacin adsorption capacity and wide pH adaptability

Yue Tang, Qiumeng Chen, Wenqian Li, Xinyu Xie, Wenxuan Zhang, Xiaodan Zhang, Hongxiang Chai, Yuming Huang
PMID: 31951994   DOI: 10.1016/j.jhazmat.2020.122059

Abstract

We report a high performance magnetic N-doped nanoporous carbon (MNPC) adsorbent synthesized by a simple single-step pyrolysis protocol. Grinding the mixture of ZnO nanoparticles, cobalt hydroxide and 2-methylimidazole produced Zn/Co-ZIFs that were converted into MNPC following subsequent pyrolysis in N
atmosphere. The optimized MNPC-700-0.4 adsorbent, obtained at 700 °C with Co/(Zn + Co) molar ratio of 0.4, is featured with super-high ciprofloxacin (CIP) adsorption capacity of 1563.7 mg g
at 25 °C, fast adsorption dynamics (1.5 h of adsorption equilibrium time), wide pH adaptability (almost unchanged CIP adsorption capacity in pH 4-10), and good magnetic property. The magnetic property and CIP adsorption performance can be easily regulated by modulating the molar ratio of Co/(Zn + Co) and the pyrolysis temperature. The optimal MNPC-700-0.4 was chosen to explore adsorption kinetics and isotherm. The effects of pH, ionic strength and humic acid on CIP adsorption were investigated. CIP adsorption obeyed pseudo-second-order kinetics and well fitted the Langmuir adsorption model. The favorable textural properties (high surface area and pore volume), riched nitrogen structure and large amounts of defects endow the MNPC-700-0.4 lots of sites for CIP adsorption. The CIP adsorption onto MNPC-700-0.4 was mainly controlled by the electrostatic interaction, hydrophobic interaction, π-π stacking and hydrogen bond.


Investigating Adsorption/Desorption of DNA on ZIF-8 Surface by Fluorescently Labeled Oligonucleotides

Zhaoqi Yang, Yue Qian, Fan Yang, Cheng Chen, Xiaosheng Tang, Jian Jin
PMID: 31721588   DOI: 10.1021/acs.langmuir.9b02692

Abstract

As an important subclass of MOFs, ZIF-8, built from 2-methylimidazole and Zn(NO
)
·6H
O, possesses excellent biocompatibility and high stability in aqueous solution. Recently, it has been found that ZIF-8 can efficiently adsorb DNA and quench the adsorbed fluorophores to a large extent. These properties make it possible to prepare DNA-based optical sensors using ZIF-8. Although practical analytical applications are being demonstrated, the basic understanding of the binding between ZIF-8 and DNA in solution has received relatively little attention. In this work, we report that the adsorption of 12-, 18-, 24-, and 36-mer single-stranded DNAs on ZIF-8 are affected by several factors. It is found from the outcomes that shorter DNAs are adsorbed more rapidly to the surface of ZIF-8. On the other hand, desorption of the probe DNA can be achieved using complementary strand DNA to restore the fluorescence value. Furthermore, the salt contributes to adsorption to some extent. These findings are important for further understanding of the interactions between DNA and ZIF-8 and for the optimization of DNA and MOF-based devices and sensors.


In Situ Ag-MOF Growth on Pre-Grafted Zwitterions Imparts Outstanding Antifouling Properties to Forward Osmosis Membranes

Mehdi Pejman, Mostafa Dadashi Firouzjaei, Sadegh Aghapour Aktij, Parnab Das, Ehsan Zolghadr, Hesam Jafarian, Ahmad Arabi Shamsabadi, Mark Elliott, Mohtada Sadrzadeh, Marco Sangermano, Ahmad Rahimpour, Alberto Tiraferri
PMID: 32677425   DOI: 10.1021/acsami.0c12141

Abstract

In this study, a polyamide forward osmosis membrane was functionalized with zwitterions followed by the in situ growth of metal-organic frameworks with silver as a metal core (Ag-MOFs) to improve its antibacterial and antifouling activity. First, 3-bromopropionic acid was grafted onto the membrane surface after its activation with
,
-diethylethylenediamine. Then, the in situ growth of Ag-MOFs was achieved by a simple membrane immersion sequentially in a silver nitrate solution and in a ligand solution (2-methylimidazole), exploiting the underlying zwitterions as binding sites for the metal. The successful membrane functionalization and the enhanced surface wettability were verified through an array of characterization techniques. When evaluated in forward osmosis tests, the modified membranes exhibited high performance and improved permeability compared to pristine membranes. Static antibacterial experiments, evaluated by confocal microscopy and colony-forming unit plate count, resulted in a 77% increase in the bacterial inhibition rate due to the activity of the Ag-MOFs. Microscopy micrographs of the
bacteria suggested the deterioration of the biological cells. The antifouling properties of the functionalized membranes translated into a significantly lower flux decline in forward osmosis filtrations. These modified surfaces displayed negligible depletion of silver ions over 30 days, confirming the stable immobilization of Ag-MOFs on their surface.


Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties

Selma Bal, Ruya Kaya, Yetkin Gök, Parham Taslimi, Aydın Aktaş, Muhammet Karaman, İlhami Gülçin
PMID: 31791684   DOI: 10.1016/j.bioorg.2019.103468

Abstract

In this work, structures of different imidazolium compounds were designed and synthesized. These compounds were synthesized from 2-methylimidazole and alkyl/aryl halides. Their structures were characterized by using
H NMR,
C NMR, FTIR spectroscopic techniques. All the synthesized compounds were tested for their inhibition activities on different enzymes. Inhibition experiments gave good and moderate results, proving their activities of these compounds as anticholinergics potential. These obtained novel 2-methylimidazolium salts (1a-e and 2a-e) molecules were effective inhibitors of the carbonic anhydrase I and II isozymes (hCA I and II) and acetylcholinesterase (AChE) enzymes with Ki values in the range of 26.45 ± 6.49-77.60 ± 9.53 nM for hCA I, 27.87 ± 5.00-86.61 ± 5.71 nM for hCA II, and 1.15 ± 0.19-8.89 ± 0.49 nM for AChE, respectively. AChE enzyme inhibitors are the most common drugs applied in the therapy of diseases such as senile dementia, Alzheimer's disease, ataxia, Parkinson's disease, and among others.


Combination of solid-phase extraction with microextraction techniques followed by HPLC for simultaneous determination of 2-methylimidazole and 4-methylimidazole in beverages

Chunjian Wu, Li Wang, He Li, Shujuan Yu
PMID: 31520918   DOI: 10.1016/j.foodchem.2019.125389

Abstract

A sensitive analytical method for the monitoring 2-methylimidazole and 4-methylimidazole (2-MI and 4-MI) is desirable due to their carcinogenic property. Here, we propose a highly sensitive method basing on the combination of solid-phase extraction and dispersive liquid-liquid microextraction techniques followed by high-performance liquid chromatography to simultaneously determine 2-MI and 4-MI in beverages. Dansyl chloride was used as a derivatizing reagent. Microextraction parameters were optimized by Plackett-Burman design and response surface methodology. Results show that derivatization led to significant improvements in chromatographic behavior for 2-MI and 4-MI due to increased hydrophobicity. The method shows good linearity (R
≥ 0.9985), satisfactory precision (%RSD ≤ 8.3%) and low limit of quantification (20 ng/mL), and was successfully applied to determine 2-MI and 4-MI in carbonated drinks, beers and energy drinks, achieving satisfactory recoveries (85-101%). This method provides a potential for routine analysis of 2-MI and 4-MI at the nanogram per milliliter level in beverages.


2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane

Xi Chen, Dong-Li An, Xin-Qi Zhan, Zhao-Hui Zhou
PMID: 32178320   DOI: 10.3390/molecules25061286

Abstract

The mixed-ligand copper(II) iminodiacetates [Cu(ida)(2-mim)(H
O)
]·H
O (
), [Cu(ida)(2-mim)
]·2H
O (
), [Cu(ida)(2-mim)(H
O)]
·4.5nH
O (
), and [Cu
(ida)
(2-mim)
]
·nH
O (
) (H
ida = iminodiacetic acid, 2-mim = 2-methylimidazole) were obtained from neutral or alkaline solutions at different temperatures. The novel complex
contains very small holes with diameters of 2.9 Å, which can adsorb O
selectively and reversibly between 1.89 to 29.90 bars, compared with the different gases of N
, H
, CO
, and CH
. This complex is stable up to 150 °C based on thermal analyses and XRD patterns. The four complexes show catalytic activities that facilitate the conversion of cyclohexane to cyclohexanol and cyclohexanone with hydrogen peroxide in a solution. The total conversion is 31% for
.


Template-Directed Nonenzymatic Primer Extension Using 2-Methylimidazole-Activated Morpholino Derivatives of Guanosine and Cytidine

Weicheng Zhang, Ayan Pal, Alonso Ricardo, Jack W Szostak
PMID: 31298852   DOI: 10.1021/jacs.9b06453

Abstract

Efforts to develop self-replicating nucleic acids have led to insights into the origin of life and have also suggested potential pathways to the design of artificial life forms based on non-natural nucleic acids. The template-directed nonenzymatic polymerization of activated ribonucleotide monomers is generally slow because of the relatively weak nucleophilicity of the primer 3'-hydroxyl. To circumvent this problem, several nucleic acids based on amino-sugar nucleotides have been studied, and as expected, the more-nucleophilic amine generally results in faster primer extension. Extending this logic, we have chosen to study morpholino nucleic acid (MoNA), because the secondary amine of the morpholino-nucleotides is expected to be highly nucleophilic. We describe the synthesis of 2-methylimidazole-activated MoNA monomers from their corresponding ribonucleoside 5'-monophosphates and the synthesis of an RNA primer with a terminal MoNA nucleotide. We show that the activated G and C MoNA monomers enable rapid and efficient extension of the morpholino-terminated primer on homopolymeric and mixed-sequenced RNA templates. Our results show that MoNA is a non-natural informational polymer that is worthy of further study as a candidate self-replicating material.


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